
N-(4-Azepanyl)-N-phenylamine dihydrochloride
Vue d'ensemble
Description
N-(4-Azepanyl)-N-phenylamine dihydrochloride, also known as 4-Azepanyl-N-phenylamine hydrochloride, is an organic compound composed of a nitrogen atom and an aryl group. It is a white, crystalline solid that is soluble in water and has a molecular weight of approximately 241.7 g/mol. This compound is used in various scientific research applications, such as in the synthesis of various organic compounds and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
N-(4-Azepanyl)-N-phenylamine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 4-azepanyl-N-phenylamine hydrochloride, which is used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as 4-azepanyl-N-phenylamine sulfate, which is used in the synthesis of various drugs and other compounds. Additionally, it is used as a reagent in biochemical and physiological studies, such as in the study of enzyme activity and cellular metabolism.
Mécanisme D'action
N-(4-Azepanyl)-N-phenylamine dihydrochloride acts as a proton acceptor in biochemical and physiological studies. It is able to bind to the active site of enzymes, allowing them to catalyze the reaction of substrates. This binding is thought to be due to the presence of the azepanyl group, which is able to form hydrogen bonds with the active site of the enzyme. Additionally, the presence of the nitrogen atom in the compound is thought to be important in the binding of the compound to the active site, as it is able to form a strong bond with the active site.
Biochemical and Physiological Effects
N-(4-Azepanyl)-N-phenylamine dihydrochloride has been used in the study of various biochemical and physiological processes. It has been used to study the effects of various enzymes on the metabolism of various substrates, as well as the effects of various drugs on the metabolism of various substrates. Additionally, it has been used to study the effects of various hormones on the metabolism of various substrates, as well as the effects of various drugs on the metabolism of various hormones.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Azepanyl)-N-phenylamine dihydrochloride has several advantages in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available in many laboratories. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that the compound is not very soluble in water, and therefore it is not suitable for use in aqueous solutions. Additionally, it is not very soluble in organic solvents, and therefore it is not suitable for use in organic syntheses.
Orientations Futures
There are several potential future directions for research involving N-(4-Azepanyl)-N-phenylamine dihydrochloride. For example, further research could be conducted to determine the effects of the compound on various biochemical and physiological processes, such as enzyme activity and cellular metabolism. Additionally, further research could be conducted to determine the effects of the compound on various drugs and hormones, as well as the effects of various drugs on the metabolism of various hormones. Additionally, further research could be conducted to determine the effects of the compound on the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to determine the effects of the compound on the synthesis of various other organic compounds.
Propriétés
IUPAC Name |
N-phenylazepan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTYJQTMTXUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Azepanyl)-N-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



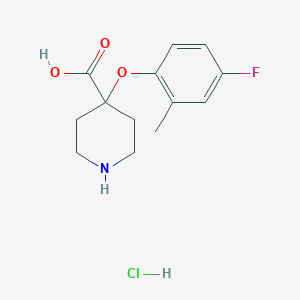
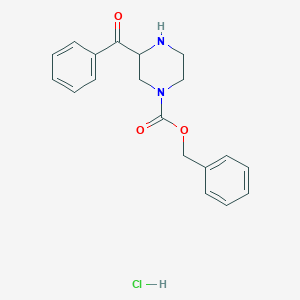
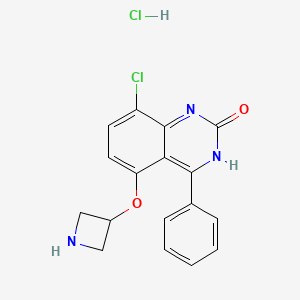

![3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)](/img/structure/B1486056.png)
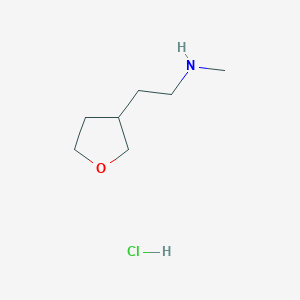
![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine trihydrochloride](/img/structure/B1486061.png)
![2-[2-(1H-Indol-3-yl)ethyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1486062.png)
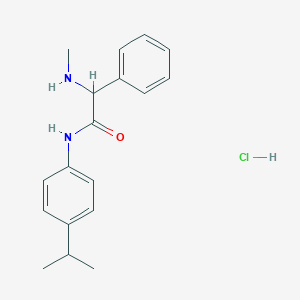
![1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride](/img/structure/B1486066.png)

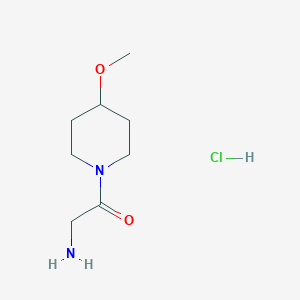
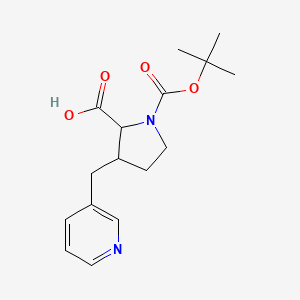
![Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride](/img/structure/B1486072.png)